

N-Oxalylglycine's Interaction with Dioxygenases: A Comparative Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Oxalylglycine*

Cat. No.: *B118758*

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For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between inhibitors and their targets is paramount. **N-Oxalylglycine** (NOG), a structural analogue of α -ketoglutarate, has emerged as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases, a diverse superfamily of enzymes implicated in a range of physiological and pathological processes. This guide provides an objective comparison of NOG's binding affinity for various dioxygenases, supported by experimental data, detailed protocols, and visual representations of the associated signaling pathways.

N-Oxalylglycine acts as a competitive inhibitor by binding to the Fe(II) active site of 2OG-dependent dioxygenases, thereby preventing the binding of the endogenous co-substrate, 2-oxoglutarate. This inhibition affects a wide array of biological processes, from hypoxia sensing and histone demethylation to collagen biosynthesis. While NOG is often described as a pan-inhibitor, its affinity for different dioxygenase subfamilies varies, a critical consideration for its application as a chemical probe in research and as a scaffold for the development of more selective therapeutic agents.

Comparative Inhibitory Activity of N-Oxalylglycine

The inhibitory potency of **N-Oxalylglycine** across a panel of human 2-oxoglutarate-dependent dioxygenases is summarized in the table below. The half-maximal inhibitory concentration (IC₅₀) values highlight the variable sensitivity of these enzymes to NOG, indicating a degree of selectivity despite its broad-spectrum nature.

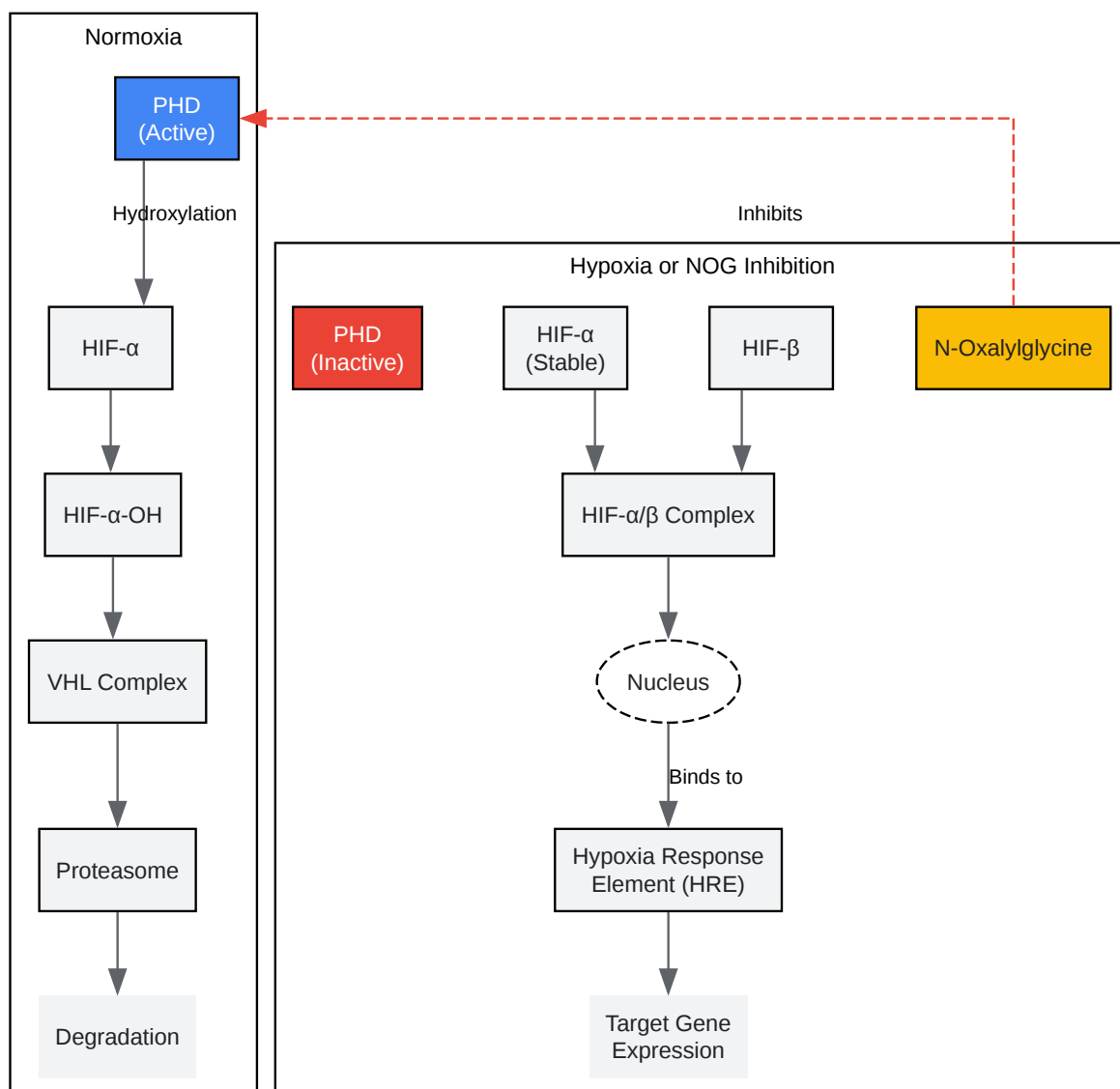
Dioxygenase Family	Enzyme	IC50 (μM)
HIF Prolyl Hydroxylases	PHD1	2.1[1][2]
PHD2	5.6 - 12.3[1][2][3]	
Factor Inhibiting HIF (FIH)	FIH1	0.36[3]
Jumonji Domain-Containing Histone Demethylases	JMJD2A	250[1][2]
JMJD2C	500[1][2]	
JMJD2E	24[1][2]	
JMJD5	0.15[3]	
Aspartate/Asparagine-β-Hydroxylase	AspH	11.1[3]
Taurine/α-ketoglutarate Dioxygenase	TauD	~290 (Ki)[4]

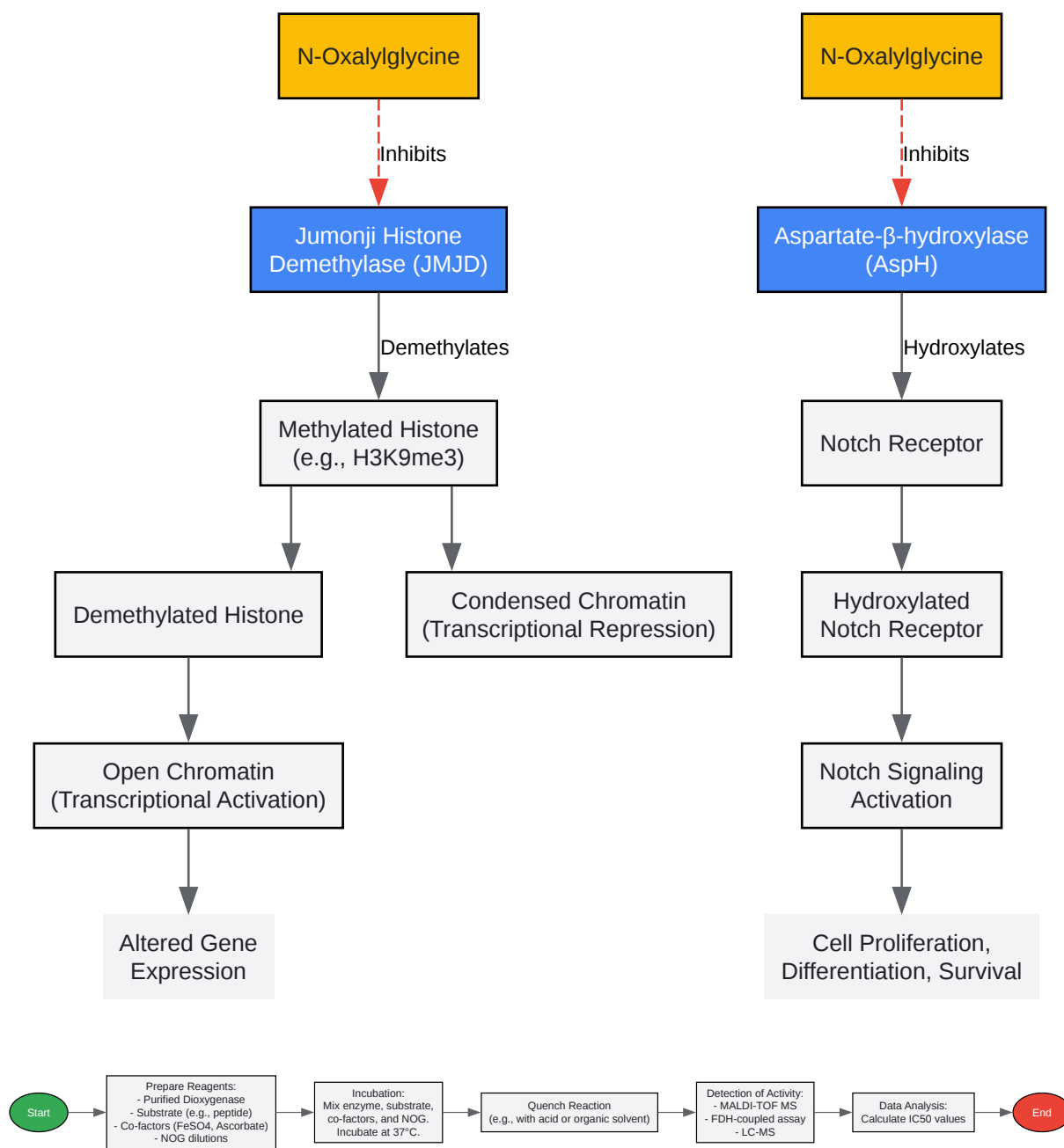
Signaling Pathways Modulated by N-Oxalylglycine Inhibition

The inhibition of different dioxygenase subfamilies by **N-Oxalylglycine** leads to the modulation of distinct signaling pathways. Understanding these pathways is crucial for interpreting the cellular effects of NOG.

HIF Prolyl Hydroxylase (PHD) Pathway

Under normoxic conditions, HIF prolyl hydroxylases (PHDs) hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This modification targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Inhibition of PHDs by NOG prevents this degradation, leading to the stabilization of HIF-α, its translocation to the nucleus, and the activation of hypoxia-responsive genes involved in angiogenesis, erythropoiesis, and metabolism.[5][6][7]





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- To cite this document: BenchChem. [N-Oxalylglycine's Interaction with Dioxygenases: A Comparative Guide to Specificity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118758#specificity-and-selectivity-of-n-oxalylglycine-for-different-dioxygenases]

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